
(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
Overview
Description
(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is a derivative of glycine and is known for its potential therapeutic properties. The compound is characterized by the presence of a methyl ester group, an amino group, and a 4-chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-2-(4-chlorophenyl)acetic acid.
Esterification: The carboxylic acid group of 2-amino-2-(4-chlorophenyl)acetic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.
Chirality Introduction: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques to obtain the (S)-enantiomer.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of 2-amino-2-(4-chlorophenyl)ethanol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic or inhibit the action of natural substrates, leading to modulation of biochemical pathways. The presence of the 4-chlorophenyl group enhances its binding affinity to certain targets, making it a potent molecule for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(4-chlorophenyl)ethanol: Similar structure but lacks the ester group.
2-Amino-2-(4-chlorophenyl)acetic acid: Parent compound without the methyl ester group.
2,2-Bis(4-chlorophenyl)acetic acid: Contains two 4-chlorophenyl groups but lacks the amino group.
Uniqueness
(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chiral center adds to its specificity in biological interactions, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
methyl (2S)-2-amino-2-(4-chlorophenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFXIBKUZFTNJA-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


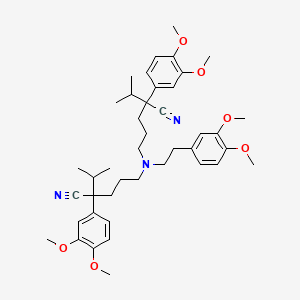
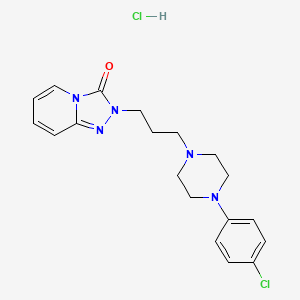
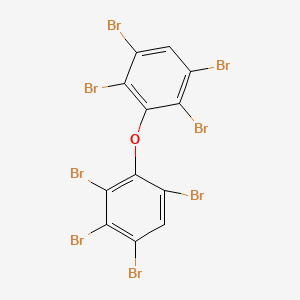

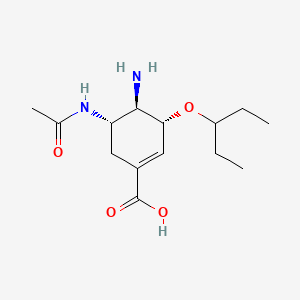
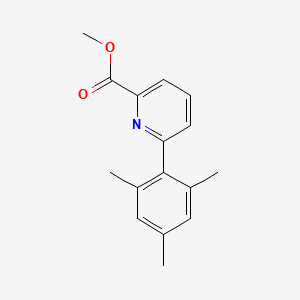
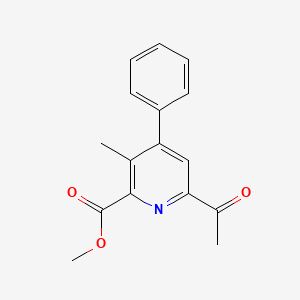
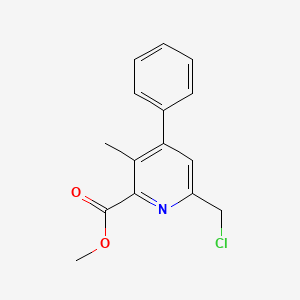
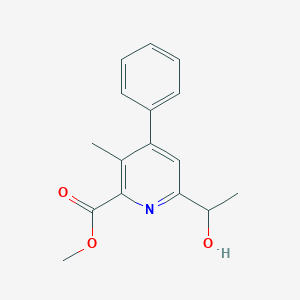
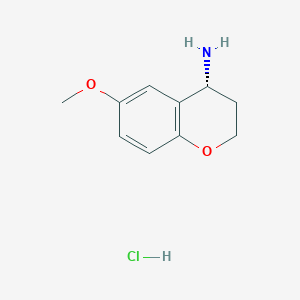
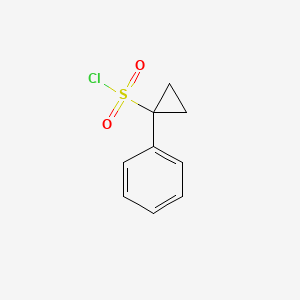
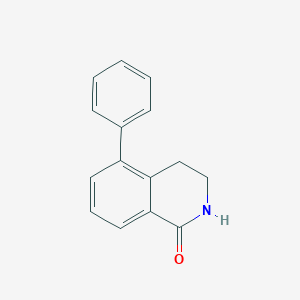

![2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1431249.png)
